5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC15755661
Molecular Formula: C12H14FN3S
Molecular Weight: 251.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14FN3S |
|---|---|
| Molecular Weight | 251.33 g/mol |
| IUPAC Name | 5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methylpyrazol-3-amine |
| Standard InChI | InChI=1S/C12H14FN3S/c1-16-10(8-2-3-8)6-12(15-16)14-7-9-4-5-11(13)17-9/h4-6,8H,2-3,7H2,1H3,(H,14,15) |
| Standard InChI Key | JYKQZWFQYKPOOH-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC(=N1)NCC2=CC=C(S2)F)C3CC3 |
Introduction
5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a synthetic organic compound belonging to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic effects. The unique structure of this compound includes a pyrazole ring connected to a cyclopropyl group and a fluorinated thiophene moiety, which may influence its pharmacological properties.
Synthesis Methods
The synthesis of 5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves multi-step organic synthesis techniques. A general synthetic route may include:
-
Formation of the Pyrazole Ring: This step involves the creation of the pyrazole core, often through condensation reactions.
-
Introduction of Substituents: The cyclopropyl and fluorinated thiophene groups are introduced using appropriate reagents such as cyclopropyl bromide and fluorinating agents.
-
Coupling Reactions: The final step involves coupling the pyrazole and thiophene moieties through a methylamine linkage.
Optimization of reaction conditions, including temperature, solvent choice, and reaction time, is crucial for achieving high yields and purity.
Biological Activities and Applications
Pyrazole derivatives, including 5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine, are investigated for their potential therapeutic effects. These compounds are often studied for their anti-inflammatory, anti-cancer, and anti-microbial properties, making them candidates for drug development.
| Potential Biological Activity | Description |
|---|---|
| Anti-inflammatory | Inhibition of enzymes involved in inflammatory pathways |
| Anti-cancer | Potential to inhibit cell proliferation or induce apoptosis |
| Anti-microbial | Ability to inhibit microbial growth or kill microbes |
Comparison with Similar Compounds
Several compounds share structural similarities with 5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine. These include:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 5-(cyclopropyl)-N-(thiophen-2-yloxy)-1H-pyrazole | Contains an ether linkage instead of an amine | Potentially different pharmacokinetics due to ether group |
| N-(cyclobutyl)-N-[4-(fluorophenyl)]pyrazole | Cyclobutyl instead of cyclopropyl | Different ring strain may affect reactivity |
| 4-(fluorothiophen)-N-(methyl)-pyrazole | Lacks cyclopropyl group | Simpler structure with potentially different biological activity |
These comparisons highlight how variations in structure can lead to differing biological activities and chemical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume